molecular formula C15H21N3O B12300548 8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol CAS No. 525-60-0

8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol

Cat. No.: B12300548
CAS No.: 525-60-0
M. Wt: 259.35 g/mol
InChI Key: BSFODEXXVBBYOC-UHFFFAOYSA-N
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Description

8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol is a chemical compound with the molecular formula C15H21N3O. It is known for its unique structure, which includes a quinoline ring substituted with a dimethylamino group and a methylpropylamino group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol typically involves the reaction of 8-aminoquinoline-6-ol with 3-(dimethylamino)-1-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the substituent groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the amino groups. These derivatives are often used in further research and development.

Scientific Research Applications

8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its quinoline ring and the presence of both dimethylamino and methylpropylamino groups make it a versatile compound for various research applications.

Properties

CAS No.

525-60-0

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

8-[4-(dimethylamino)butan-2-ylamino]quinolin-6-ol

InChI

InChI=1S/C15H21N3O/c1-11(6-8-18(2)3)17-14-10-13(19)9-12-5-4-7-16-15(12)14/h4-5,7,9-11,17,19H,6,8H2,1-3H3

InChI Key

BSFODEXXVBBYOC-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C)NC1=C2C(=CC(=C1)O)C=CC=N2

Origin of Product

United States

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